![molecular formula C27H31N5O2 B2656150 2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1111317-94-2](/img/structure/B2656150.png)
2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine (referred to as BPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPP belongs to the class of pyrazolo[1,5-a]pyrazines and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Genotoxicity and Metabolic Activation Studies
Research into the genotoxicity of related compounds, such as 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, reveals insights into the mutagenic potential of similar structures. These studies are vital for understanding the safety profile of compounds before their application in clinical settings. For example, the genotoxicity potential of this compound was examined using the Salmonella Ames assay and metabolism studies, providing a mechanistic basis for its mutagenicity due to bioactivation to a reactive intermediate (Kalgutkar et al., 2007).
Antimicrobial and Biofilm Inhibition
Another research application for similar compounds is in developing new antimicrobial agents. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. Such compounds represent a promising direction for addressing antibiotic resistance and the treatment of infections caused by biofilm-forming bacteria (Mekky & Sanad, 2020).
Anticholinesterase Effects
Further illustrating the versatility of similar structures, some derivatives have been investigated for their anticholinesterase effects, which are relevant in treating neurodegenerative disorders. Such research is foundational in discovering new therapeutic agents for diseases like Alzheimer's (Altıntop, 2020).
Anticancer Activities
The cytotoxicity of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against cancer cells exemplifies the potential of these compounds in oncology research. This line of investigation aims to develop new anticancer agents by exploiting the unique properties of such compounds to target and kill cancer cells while sparing healthy tissues (Hassan, Hafez, & Osman, 2014).
Molecular Docking and Antimicrobial Evaluation
Lastly, the synthesis and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives, accompanied by molecular docking studies, highlight the importance of these compounds in developing new antimicrobial agents. Such research is crucial in the ongoing battle against microbial resistance, offering a pathway to novel treatments (Patil et al., 2021).
properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-3-4-19-34-24-9-5-21(6-10-24)25-20-26-27(28-13-14-32(26)29-25)31-17-15-30(16-18-31)22-7-11-23(33-2)12-8-22/h5-14,20H,3-4,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJZIACJORNVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2656070.png)
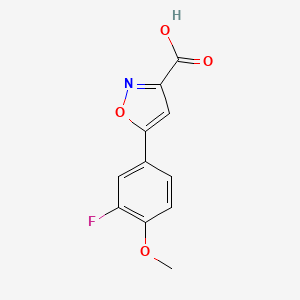
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2656072.png)
![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)
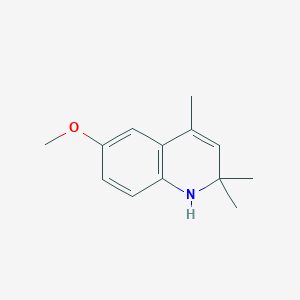
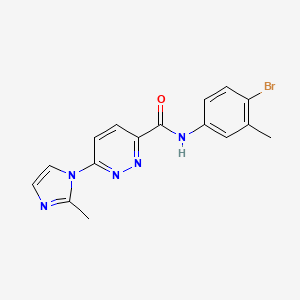


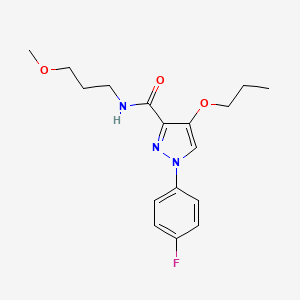
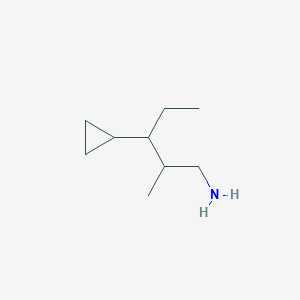
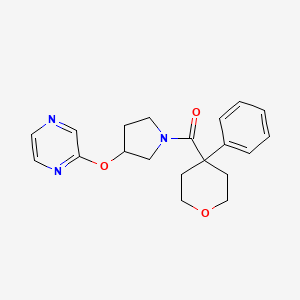
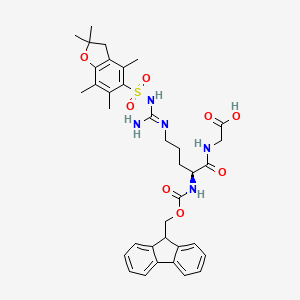
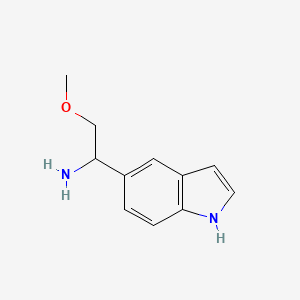
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)